molecular formula C4H9N3 B1339386 3-Hydrazinyl-2-methylpropanenitrile CAS No. 352-16-9

3-Hydrazinyl-2-methylpropanenitrile

Cat. No.: B1339386
CAS No.: 352-16-9
M. Wt: 99.13 g/mol
InChI Key: FDEPXCBPWPUHGC-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-methylpropanenitrile is an organic compound with the molecular formula C4H9N3 It is a nitrile derivative, characterized by the presence of a hydrazine group attached to a methyl-substituted propanenitrile backbone

Scientific Research Applications

3-Hydrazinyl-2-methylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinyl-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanenitrile with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oximes or nitrile oxides.

    Reduction: Primary amines or hydrazones.

    Substitution: Substituted hydrazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-2-methylpropanenitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-2-methylpropanenitrile
  • 3-Hydrazinyl-3-methylbutanenitrile
  • 2-Hydrazinyl-3-methylbutanenitrile

Uniqueness

3-Hydrazinyl-2-methylpropanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. The presence of both a hydrazine group and a nitrile group in the same molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various research domains.

Properties

IUPAC Name

3-hydrazinyl-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-4(2-5)3-7-6/h4,7H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEPXCBPWPUHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574127
Record name 3-Hydrazinyl-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-16-9
Record name 3-Hydrazinyl-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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